Cas no 2228109-19-9 (tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate)

Tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate is a protected piperazine derivative widely used in pharmaceutical and organic synthesis. Its key advantages include the tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The 1-methoxypropyl substituent introduces steric and electronic modulation, making it valuable for constructing complex molecular architectures. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its compatibility with diverse reaction conditions. High purity and well-defined reactivity further contribute to its utility as a versatile intermediate in drug discovery and fine chemical synthesis.
tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate structure
2228109-19-9 structure
Product name:tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate
CAS No:2228109-19-9
MF:C13H26N2O3
Molecular Weight:258.357143878937
CID:6570812
PubChem ID:165835099

tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate
    • EN300-1886084
    • 2228109-19-9
    • インチ: 1S/C13H26N2O3/c1-6-11(17-5)10-9-15(8-7-14-10)12(16)18-13(2,3)4/h10-11,14H,6-9H2,1-5H3
    • InChIKey: AYZBFFVOWNWNQJ-UHFFFAOYSA-N
    • SMILES: O(C)C(CC)C1CN(C(=O)OC(C)(C)C)CCN1

計算された属性

  • 精确分子量: 258.19434270g/mol
  • 同位素质量: 258.19434270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 276
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 50.8Ų

tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1886084-2.5g
tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate
2228109-19-9
2.5g
$3304.0 2023-09-18
Enamine
EN300-1886084-1.0g
tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate
2228109-19-9
1g
$1686.0 2023-06-01
Enamine
EN300-1886084-5.0g
tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate
2228109-19-9
5g
$4890.0 2023-06-01
Enamine
EN300-1886084-10.0g
tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate
2228109-19-9
10g
$7250.0 2023-06-01
Enamine
EN300-1886084-0.25g
tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate
2228109-19-9
0.25g
$1551.0 2023-09-18
Enamine
EN300-1886084-10g
tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate
2228109-19-9
10g
$7250.0 2023-09-18
Enamine
EN300-1886084-1g
tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate
2228109-19-9
1g
$1686.0 2023-09-18
Enamine
EN300-1886084-0.1g
tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate
2228109-19-9
0.1g
$1484.0 2023-09-18
Enamine
EN300-1886084-0.5g
tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate
2228109-19-9
0.5g
$1619.0 2023-09-18
Enamine
EN300-1886084-0.05g
tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate
2228109-19-9
0.05g
$1417.0 2023-09-18

tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate 関連文献

tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylateに関する追加情報

tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate, identified by the CAS number 2228109-19-9, is a chemically synthesized organic compound with significant applications in the field of pharmaceutical chemistry and related disciplines. This compound belongs to the class of piperazine derivatives, which are widely recognized for their structural versatility and potential pharmacological activities. The molecule's structure incorporates a piperazine ring, a tertiary butyl group, and a methoxypropyl substituent, each contributing to its unique chemical properties and functional characteristics.

Recent advancements in chemical synthesis have enabled the efficient production of this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic processes. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for various research and industrial applications. The incorporation of a methoxy group in the side chain introduces additional electronic effects, which can influence the compound's reactivity and bioavailability when used in drug delivery systems.

One of the most notable aspects of tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate is its potential as a building block in medicinal chemistry. Piperazine derivatives are often employed as scaffolds for developing bioactive molecules due to their ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. The tertiary butyl group enhances lipophilicity, which is crucial for improving drug absorption across biological membranes. This makes the compound an attractive candidate for designing drugs targeting various therapeutic areas, including central nervous system disorders and cardiovascular diseases.

In terms of pharmacokinetics, studies have shown that the methoxypropyl substituent can modulate the compound's metabolic stability and clearance rate. This is particularly important in drug development, where optimizing pharmacokinetic profiles is essential for achieving therapeutic efficacy while minimizing adverse effects. Recent research has also explored the use of this compound in prodrug designs, where it serves as a carrier to enhance drug delivery efficiency and reduce systemic toxicity.

The synthesis of tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate typically involves multi-step reactions, including nucleophilic substitution, condensation, and oxidation processes. These steps are carefully optimized to ensure high yields and minimal byproduct formation. For instance, the introduction of the methoxy group is often achieved through alkylation or etherification reactions under controlled conditions to maintain stereochemical integrity.

Beyond its direct applications in drug design, this compound has also found utility in materials science. Its unique combination of rigidity and flexibility makes it a promising candidate for constructing supramolecular assemblies and polymer networks. Researchers have explored its ability to form self-assembled monolayers on various surfaces, which could have implications in sensor technology and catalysis.

In conclusion, tert-butyl 3-(1-methoxypropyl)piperazine-1-carboxylate stands out as a versatile molecule with diverse applications across multiple scientific domains. Its structure-endowed properties make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its chemical behavior and biological interactions, this compound is poised to play an increasingly significant role in advancing modern science and technology.

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